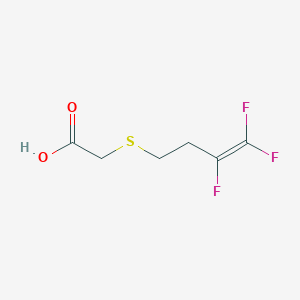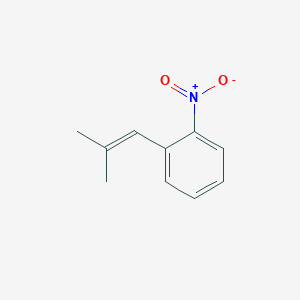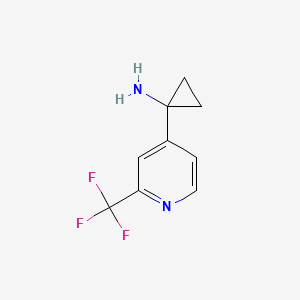
2-((3,4,4-Trifluorobut-3-en-1-yl)thio)aceticacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((3,4,4-Trifluorobut-3-en-1-yl)thio)acetic acid is an organic compound characterized by the presence of a trifluorobutene group attached to a thioacetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions
2-((3,4,4-Trifluorobut-3-en-1-yl)thio)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether using reducing agents like lithium aluminum hydride.
Substitution: The trifluorobutene group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent such as dichloromethane at low temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran.
Substitution: Sodium hydride, potassium carbonate; reactions are conducted in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
2-((3,4,4-Trifluorobut-3-en-1-yl)thio)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique chemical properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-((3,4,4-Trifluorobut-3-en-1-yl)thio)acetic acid involves its interaction with molecular targets through its functional groups. The trifluorobutene moiety can engage in interactions with enzymes or receptors, while the thioacetic acid group can form covalent bonds with nucleophilic sites on biomolecules. These interactions can modulate biological pathways and exert specific effects depending on the context of its application.
類似化合物との比較
Similar Compounds
- 2-((3,4,4-Trifluorobut-3-en-1-yl)sulfanyl)benzoic acid
- 2-((3,4,4-Trifluorobut-3-en-1-yl)sulfanyl)pyridine-3-carboxylic acid
- Ethyl 2-((3,4,4-Trifluorobut-3-en-1-yl)sulfanyl)acetate
Uniqueness
2-((3,4,4-Trifluorobut-3-en-1-yl)thio)acetic acid is unique due to its specific combination of a trifluorobutene group and a thioacetic acid moiety. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for various applications in research and industry.
特性
分子式 |
C6H7F3O2S |
|---|---|
分子量 |
200.18 g/mol |
IUPAC名 |
2-(3,4,4-trifluorobut-3-enylsulfanyl)acetic acid |
InChI |
InChI=1S/C6H7F3O2S/c7-4(6(8)9)1-2-12-3-5(10)11/h1-3H2,(H,10,11) |
InChIキー |
HIVYIUIQPZNRSQ-UHFFFAOYSA-N |
正規SMILES |
C(CSCC(=O)O)C(=C(F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione](/img/structure/B13125776.png)





![N-tert-butyl-2-[2-[8-(methanesulfonamido)-6,6-dimethyl-11-oxonaphtho[2,3-b][1]benzofuran-3-yl]ethynyl]-6-methylpyridine-4-carboxamide;hydrate](/img/structure/B13125828.png)



![2-Bromo-4,5,7-trifluorobenzo[d]thiazole](/img/structure/B13125847.png)



